molecular formula C15H18N2O5S B2715556 Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate CAS No. 1428373-65-2

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate

Cat. No.: B2715556
CAS No.: 1428373-65-2
M. Wt: 338.38
InChI Key: UPLWIACFQHKTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopropylsulfonyl group is introduced via sulfonylation reactions, and the benzoate moiety is attached through esterification reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and sulfonylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.

    Cyclopropylsulfonyl azetidine: A simpler analog with similar reactivity but different applications.

    Benzoic acid derivatives: Compounds with similar ester functionalities but lacking the azetidine ring.

Uniqueness

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate is unique due to the combination of the azetidine ring, cyclopropylsulfonyl group, and benzoate moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 4-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-22-15(19)10-2-4-12(5-3-10)16-14(18)11-8-17(9-11)23(20,21)13-6-7-13/h2-5,11,13H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLWIACFQHKTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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